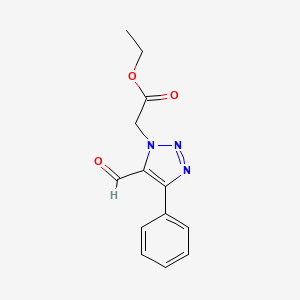
ethyl (5-formyl-4-phenyl-1H-1,2,3-triazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(5-FORMYL-4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)ACETATE: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a formyl group and a phenyl group attached to the triazole ring, along with an ethyl acetate moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(5-FORMYL-4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)ACETATE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.
Introduction of the Formyl Group: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the triazole derivative is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Esterification: The final step involves the esterification of the triazole derivative with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
Chemistry:
Catalysis: Triazole derivatives are used as ligands in coordination chemistry and catalysis.
Material Science: They are used in the synthesis of polymers and advanced materials.
Biology and Medicine:
Antimicrobial Agents: Triazole derivatives exhibit antimicrobial properties and are used in the development of antifungal and antibacterial drugs.
Anticancer Agents: Some triazole derivatives have shown potential as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry:
Agriculture: Triazole derivatives are used as fungicides and herbicides in agricultural applications.
Pharmaceuticals: They are used in the synthesis of various pharmaceutical compounds due to their versatile biological activities.
Mechanism of Action
The mechanism of action of ETHYL 2-(5-FORMYL-4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. The formyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme function. The phenyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family, known for its stability and biological activity.
4-Phenyl-1,2,3-Triazole: Similar to the target compound but lacks the formyl and ethyl acetate groups.
5-Formyl-1,2,3-Triazole: Contains the formyl group but lacks the phenyl and ethyl acetate groups.
Uniqueness: ETHYL 2-(5-FORMYL-4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)ACETATE is unique due to the combination of the formyl, phenyl, and ethyl acetate groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H13N3O3 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
ethyl 2-(5-formyl-4-phenyltriazol-1-yl)acetate |
InChI |
InChI=1S/C13H13N3O3/c1-2-19-12(18)8-16-11(9-17)13(14-15-16)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChI Key |
GGMDKGBOHNIDCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=C(N=N1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















